CSRM617 - 1848237-07-9

CSRM617

Catalog Number: EVT-6190691
CAS Number: 1848237-07-9
Molecular Formula: C10H13N3O5
Molecular Weight: 255.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to ONECUT2 and Its Role in Castration-Resistant Prostate Cancer (CRPC)

Molecular Pathogenesis of Metastatic CRPC (mCRPC)

Metastatic castration-resistant prostate cancer (mCRPC) represents an advanced disease state characterized by resistance to androgen deprivation therapy (ADT). Key molecular drivers include:

  • Androgen Receptor (AR) Independence: Despite initial ADT efficacy, tumors evolve AR-independent survival mechanisms through AR gene loss, splice variants (e.g., AR-V7), or alternative signaling pathways [3] [9].
  • Neuroendocrine Transdifferentiation (NED): ~20% of mCRPC cases undergo NED, losing AR signaling and acquiring neuronal/neuroendocrine markers (e.g., synaptophysin, chromogranin A). This results in aggressive, treatment-resistant tumors with poor survival (<1 year median overall survival) [2] [4] [9].
  • Transcriptional Reprogramming: Epigenetic alterations (e.g., REST loss, EZH2 upregulation) activate networks promoting cell plasticity, metastasis, and hypoxia adaptation [3] [6].

Table 1: Molecular Subtypes and Drivers in mCRPC

SubtypeKey FeaturesPrevalence in mCRPC
AR-DependentAR amplification, PSA expression~60-70%
AR-Indifferent (Adenocarcinoma)AR-low, non-neuroendocrine~15-20%
Treatment-Emergent NEPCLoss of AR, neuroendocrine markers~15-20%

ONECUT2 as a Master Transcriptional Regulator in AR-Independent mCRPC

ONECUT2 (OC2) is a homeodomain transcription factor identified as a master regulator of lethal mCRPC through:

  • Transcriptional Dominance Over AR:
  • OC2 binds the AR promoter, directly repressing AR and its target genes (e.g., KLK3/PSA, KLK2, EHF) [3] [9].
  • OC2 suppresses FOXA1, a pioneer factor for AR signaling, accelerating neuroendocrine differentiation [3] [6].
  • Computational modeling of 2,115 prostate cancer transcriptomes ranked OC2’s activity comparable to EZH2, a known CRPC driver [3].

  • Coordination of NED Pathways:

  • OC2 activates PEG10 (paternally expressed gene 10), a critical driver of neuroendocrine transdifferentiation [2] [6].
  • OC2 synergizes with hypoxia: It activates SMAD3, enhancing HIF1α chromatin binding and amplifying hypoxia responses in NEPC tumors [9].

  • CSRM617: Targeting the ONECUT2-HOX Domain:

  • Mechanism: CSRM617 is a selective small-molecule inhibitor binding the OC2-HOX domain with a Kd of 7.43 µM (SPR assays). This disrupts OC2’s DNA-binding capacity [1] [5] [8].
  • Preclinical Efficacy:
  • Induces apoptosis via cleavage of caspase-3 and PARP in OC2-high prostate cancer cells (22Rv1, PC-3, LNCaP) at 10–20 μM [1] [7].
  • Reduces tumor volume and metastasis in 22Rv1 xenograft models by >50% and downregulates PEG10 expression in vivo [1] [8].
  • Enhances hypoxia-directed therapy: Synergy with TH-302 (hypoxia-activated prodrug) in NEPC models [6] [9].

Table 2: Molecular Features of CSRM617

PropertyValueSignificance
Chemical FormulaC₁₀H₁₃N₃O₅ (free); C₁₀H₁₄ClN₃O₅ (HCl salt)HCl salt enhances solubility [5] [8]
Molecular Weight255.23 (free); 291.69 (HCl)Optimal bioavailability
CAS Number787504-88-5 (free); 1353749-74-2 (HCl)Compound identification
Biological TargetONECUT2-HOX domainSpecific binding confirmed by SPR
Key Effects↓ PEG10, ↓ metastasis, ↑ apoptosisValidated in xenografts

Clinical Significance of ONECUT2 Overexpression in Treatment Resistance

OC2 overexpression correlates with aggressive disease and therapeutic resistance:

  • Prognostic Biomarker:
  • OC2 mRNA levels increase progressively from benign tissue → primary PCa → mCRPC (highest in NEPC) [3] [9].
  • High OC2 in primary tumors predicts biochemical recurrence (HR = 2.1–3.4; p < 0.001) [6] [9].
  • Inverse nuclear OC2/AR correlation in >80% of high-grade tumors [3] [4].

  • Driver of Treatment Resistance:

  • AR-Targeted Therapy: OC2 upregulation preexists in hormone-naïve tumors and expands under ADT pressure, enabling AR bypass [4] [9].
  • Chemotherapy: OC2-high tumors exhibit enhanced hypoxia tolerance and stemness, reducing chemo-sensitivity [6] [9].

  • Therapeutic Implications for CSRM617:

  • Targets OC2-positive cell populations in heterogeneous tumors, potentially preventing NED [4] [8].
  • Well-tolerated in vivo with no significant toxicity reported in prostate cancer models [1] [7].

Table 3: ONECUT2 Expression and Clinical Outcomes Across Cancers

Cancer TypeONECUT2 StatusClinical Association
Prostate Cancer↑ in mCRPC/NEPCPoor survival, treatment resistance
Colorectal Cancer↑ in metastatic casesLymph node metastasis, poor prognosis
Ovarian Cancer↑ in advanced stagesEMT, invasion
Breast Cancer↓ in basal subtypesTumor stemness

Properties

CAS Number

1848237-07-9

Product Name

CSRM617

IUPAC Name

2-amino-3-hydroxy-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

InChI

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3-

InChI Key

ZYTUVQILDHABLA-BASWHVEKSA-N

SMILES

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O

Isomeric SMILES

C1=CC(=C(C(=C1/C=N\NC(=O)C(CO)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.